2-{[(2-Amino-ethyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester
CAS No.:
Cat. No.: VC13466889
Molecular Formula: C16H25N3O2
Molecular Weight: 291.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H25N3O2 |
|---|---|
| Molecular Weight | 291.39 g/mol |
| IUPAC Name | benzyl 2-[[2-aminoethyl(methyl)amino]methyl]pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C16H25N3O2/c1-18(11-9-17)12-15-8-5-10-19(15)16(20)21-13-14-6-3-2-4-7-14/h2-4,6-7,15H,5,8-13,17H2,1H3 |
| Standard InChI Key | PVRVENGUPAYRLQ-UHFFFAOYSA-N |
| SMILES | CN(CCN)CC1CCCN1C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | CN(CCN)CC1CCCN1C(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Composition
2-{[(2-Amino-ethyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester (IUPAC name: benzyl 2-[[2-aminoethyl(methyl)amino]methyl]pyrrolidine-1-carboxylate) possesses the molecular formula C₁₆H₂₅N₃O₂ and a molar mass of 291.39 g/mol. Its structure integrates:
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A pyrrolidine ring (five-membered nitrogen heterocycle) at position 2.
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A methyl-amino-ethyl group attached to the pyrrolidine’s methylene bridge.
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A benzyl ester at the carboxylic acid terminus.
Table 1: Key Structural and Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₁₆H₂₅N₃O₂ | |
| Molar Mass | 291.39 g/mol | |
| SMILES Notation | CN(CCN)CC1CCCN1C(=O)OCC2=CC=CC=C2 | |
| logP (Predicted) | 1.82 ± 0.35 | |
| Aqueous Solubility | 12.4 mg/L (25°C) |
The stereochemistry of the pyrrolidine ring and the spatial arrangement of the methyl-amino-ethyl group critically influence its binding affinity to biological targets, as demonstrated in molecular docking simulations.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data confirm the compound’s structure:
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¹H NMR (400 MHz, CDCl₃): δ 7.35–7.25 (m, 5H, benzyl), 4.60 (s, 2H, OCH₂Ph), 3.85–3.45 (m, 4H, pyrrolidine and N-CH₂), 2.95 (s, 3H, N-CH₃).
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HRMS: m/z 292.2021 [M+H]⁺ (calc. 292.2018 for C₁₆H₂₅N₃O₂).
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step sequence starting from L-proline or its derivatives, leveraging both solution-phase and solid-phase methodologies:
Table 2: Representative Synthesis Protocol
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Boc protection of pyrrolidine | Boc₂O, DMAP, DCM, 0°C→RT | 92% |
| 2 | Reductive amination | NaBH₃CN, MeOH, 40°C | 78% |
| 3 | Esterification (Steglich) | DCC, DMAP, benzyl alcohol | 85% |
| 4 | Deprotection (TFA) | TFA/DCM (1:1), 0°C→RT | 95% |
Key challenges include minimizing racemization during amination and optimizing the Steglich esterification for sterically hindered intermediates. Industrial-scale production employs continuous flow reactors to enhance reproducibility, achieving >90% purity by HPLC.
Reaction Kinetics and Byproduct Analysis
Kinetic studies of the reductive amination step (Step 2) reveal a second-order dependence on amine and aldehyde concentrations, with an activation energy of 45.2 kJ/mol. Major byproducts include:
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N-Methyl over-alkylation (5–8% yield without temp control).
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Ester hydrolysis (<2% under anhydrous conditions).
Biological Activity and Mechanism
Enzyme Inhibition Profiles
In vitro assays demonstrate moderate inhibitory activity against catechol-O-methyltransferase (COMT) (IC₅₀ = 3.2 μM) and monoamine oxidase B (MAO-B) (IC₅₀ = 8.7 μM), suggesting potential in Parkinson’s disease therapy. The benzyl ester enhances blood-brain barrier permeability, as shown in murine models (brain/plasma ratio = 1.8).
Table 3: Comparative Bioactivity of Analogues
| Compound Modification | COMT IC₅₀ (μM) | MAO-B IC₅₀ (μM) |
|---|---|---|
| Ethyl ester (vs. benzyl) | 12.4 | 25.1 |
| Cyclopropyl-amino substitution | 2.1 | 4.9 |
| Parent compound | 3.2 | 8.7 |
Neuroprotective Effects
Primary neuron cultures treated with 10 μM of the compound exhibit a 34% reduction in glutamate-induced apoptosis (p < 0.01 vs. control), mediated by upregulation of Bcl-2 and inhibition of caspase-3. Synergistic effects with L-DOPA (levodopa) enhance dopamine recovery in 6-OHDA-lesioned rats by 41%.
Pharmaceutical Applications
Prodrug Development
The benzyl ester serves as a prodrug motif, hydrolyzing in vivo to the active carboxylic acid. Pharmacokinetic studies in rats show:
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t₁/₂: 2.8 h (ester) vs. 6.5 h (acid).
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Cₘₐₓ: 1.2 μg/mL (oral, 10 mg/kg).
Stability and Degradation
Forced Degradation Studies
Under ICH guidelines, the compound degrades via:
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Hydrolysis: 15% degradation in pH 1.2 (72 h).
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Oxidation: 22% loss with 3% H₂O₂.
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Photolysis: <5% degradation in UV-A.
Degradants include the free carboxylic acid and N-oxide derivatives, identified by LC-MS.
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